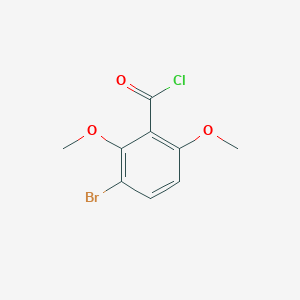
Ethyl 3-bromo-4-chlorobenzoate
Vue d'ensemble
Description
Ethyl 3-bromo-4-chlorobenzoate is a chemical compound with the molecular formula C9H8BrClO2 . It has a molecular weight of 263.52 . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of Ethyl 3-bromo-4-chlorobenzoate involves the reaction of 4-bromo-3-chlorobenzoic acid with concentrated sulfuric acid in ethanol . The reaction mixture is heated under reflux conditions, then cooled and diluted with water. The resulting mixture is extracted with ethyl acetate, washed with water, aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over sodium sulfate, and the solvent is evaporated to yield Ethyl 3-bromo-4-chlorobenzoate .Molecular Structure Analysis
The InChI code for Ethyl 3-bromo-4-chlorobenzoate is1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 . This code represents the unique structure of the molecule. Physical And Chemical Properties Analysis
Ethyl 3-bromo-4-chlorobenzoate is a powder that is stored at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis : Ethyl 3-bromo-4-chlorobenzoate is utilized in chemical reactions as a precursor or intermediate, contributing to the synthesis of complex molecules. For example, it is involved in reactions with diethyl malonate and methyl cyanoacetate, leading to the formation of compounds with potential applications in medicinal chemistry and materials science (Kato, Kimura, & Tanji, 1978). Furthermore, its role in the synthesis of 2-ethyl-7-chloro-4-methylthieno[4,3,2-e,f][3]benzazepine, an angiotensin II antagonist, demonstrates its utility in creating biologically active compounds (Pridgen, Huang, Mills, Shilcrat, & Tickner, 1998).
Environmental Biotechnology : The compound is also of interest in environmental science, particularly in the study of microbial degradation of halogenated organic compounds. Alcaligenes denitrificans NTB-1, for instance, utilizes derivatives similar to ethyl 3-bromo-4-chlorobenzoate, such as chloro- and bromobenzoates, demonstrating the potential for bioremediation applications (van den Tweel, Kok, & de Bont, 1987).
Organic Synthesis Innovations : Innovations in organic synthesis also benefit from ethyl 3-bromo-4-chlorobenzoate, as seen in the development of new synthetic routes. For instance, it is a crucial intermediate in the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important precursor in the production of new insecticides (Zhi-li, 2007). This underscores the compound's role in the synthesis of agriculturally relevant chemicals.
Catalytic Performance Enhancement : Ethyl 3-bromo-4-chlorobenzoate derivatives have been explored in catalysis to enhance the performance of metal-organic frameworks (MOFs). Substituents such as ethyl, bromo, chloro, and fluoro groups on the porphyrin unit of Zr-MOFs have shown to significantly influence catalytic activity and selectivity, offering a pathway to fine-tune catalytic systems for various chemical transformations (Huang et al., 2017).
Safety and Hazards
Ethyl 3-bromo-4-chlorobenzoate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Mode of Action
It is known that bromo and chloro substituents on the benzene ring can significantly influence the compound’s reactivity . These electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack .
Biochemical Pathways
Compounds with similar structures have been known to participate in various reactions such as reduction and substitution reactions .
Result of Action
The presence of bromo and chloro substituents on the benzene ring can potentially influence the compound’s reactivity and its interactions with biological targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Ethyl 3-bromo-4-chlorobenzoate . For instance, the compound is typically stored at room temperature, suggesting that it is stable under normal environmental conditions .
Propriétés
IUPAC Name |
ethyl 3-bromo-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEVRYZEZZJQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503732 | |
| Record name | Ethyl 3-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76008-75-8 | |
| Record name | Ethyl 3-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

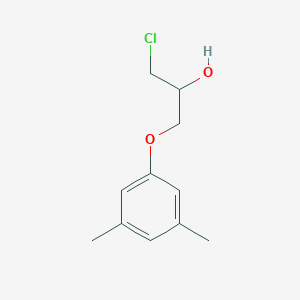
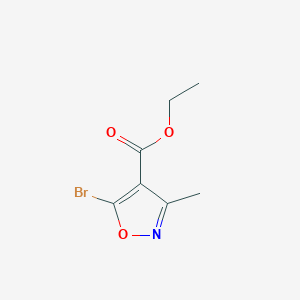
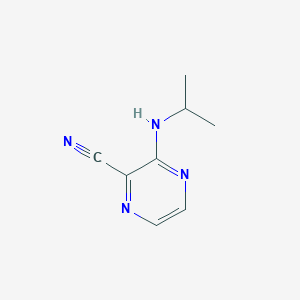

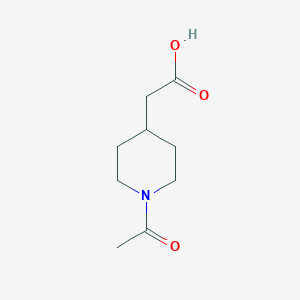
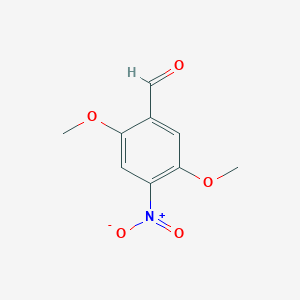
![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)

